BDC2.5 Mimotope 1040-63
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Overview
Description
BDC2.5 Mimotope 1040-63 is a biologically active peptide widely used in the study of type 1 diabetes (T1D). T1D is an autoimmune disease where T cells mediate the destruction of pancreatic islet β cells. This mimotope, derived from the TCR transgenic model (BDC2.5), plays a crucial role in examining antigen presentation mechanisms to islet autoantigen-specific T cells, aiding in the understanding of T cell-mediated β-cell damage due to autoreactive T cell responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
BDC2.5 Mimotope 1040-63 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for peptide production. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence for this compound is Arg-Thr-Arg-Pro-Leu-Trp-Val-Arg-Met-Glu .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and consistency. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
BDC2.5 Mimotope 1040-63 primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to T cell receptors (TCRs) and major histocompatibility complex (MHC) molecules .
Common Reagents and Conditions
Reagents: Amino acids, coupling reagents (e.g., HBTU, DIC), deprotecting agents (e.g., TFA), and solvents (e.g., DMF, DCM).
Major Products Formed
The primary product formed is the this compound peptide itself. During its interaction with T cells, it can form complexes with TCRs and MHC molecules, facilitating antigen presentation and immune response studies .
Scientific Research Applications
BDC2.5 Mimotope 1040-63 is extensively used in scientific research, particularly in the study of type 1 diabetes. Its applications include:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigates T cell-mediated immune responses and antigen presentation mechanisms.
Medicine: Aids in understanding the pathogenesis of T1D and developing potential therapeutic strategies.
Industry: Utilized in the production of research-grade peptides and in the development of diagnostic tools for autoimmune diseases .
Mechanism of Action
BDC2.5 Mimotope 1040-63 exerts its effects by mimicking the natural antigenic peptides recognized by T cells in the context of T1D. It binds to MHC molecules on antigen-presenting cells, which then present the peptide to TCRs on T cells. This interaction triggers T cell activation, leading to an immune response against pancreatic β cells. The peptide’s sequence and structure are critical for its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
BDC2.5 Mimotope 1040-31: Another mimotope used in T1D research, specific for BDC2.5 TCR transgenic T cells.
BDC2.5 Mimotope 1040-62: Similar in structure and function, used for studying T cell responses in T1D.
Uniqueness
BDC2.5 Mimotope 1040-63 is unique due to its specific sequence and high binding affinity to TCRs and MHC molecules. This specificity makes it a valuable tool for studying antigen presentation and T cell-mediated immune responses in T1D .
Properties
Molecular Formula |
C59H98N20O14S |
---|---|
Molecular Weight |
1343.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C59H98N20O14S/c1-30(2)27-41(76-52(88)43-18-12-25-79(43)55(91)39(17-11-24-69-59(65)66)73-54(90)46(32(5)80)78-47(83)35(60)14-9-22-67-57(61)62)50(86)75-42(28-33-29-70-36-15-8-7-13-34(33)36)51(87)77-45(31(3)4)53(89)72-37(16-10-23-68-58(63)64)48(84)71-38(21-26-94-6)49(85)74-40(56(92)93)19-20-44(81)82/h7-8,13,15,29-32,35,37-43,45-46,70,80H,9-12,14,16-28,60H2,1-6H3,(H,71,84)(H,72,89)(H,73,90)(H,74,85)(H,75,86)(H,76,88)(H,77,87)(H,78,83)(H,81,82)(H,92,93)(H4,61,62,67)(H4,63,64,68)(H4,65,66,69)/t32-,35+,37+,38+,39+,40+,41+,42+,43+,45+,46+/m1/s1 |
InChI Key |
IMJVAINTXSCZLY-ITZBPHRDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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